1-Ethyl-2,3,4,5-tetramethyl-2,3-dihydro-1H-imidazol-1-ium chloride
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Overview
Description
1-Ethyl-2,3,4,5-tetramethyl-2,3-dihydro-1H-imidazol-1-ium chloride is a quaternary ammonium salt derived from imidazole. Imidazole is a five-membered heterocyclic compound containing two nitrogen atoms at non-adjacent positions. This compound is known for its stability and versatility, making it a valuable component in various chemical and industrial applications.
Preparation Methods
The synthesis of 1-Ethyl-2,3,4,5-tetramethyl-2,3-dihydro-1H-imidazol-1-ium chloride typically involves the alkylation of imidazole derivatives. One common method includes the reaction of 2,3,4,5-tetramethylimidazole with ethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or acetonitrile at elevated temperatures to facilitate the formation of the quaternary ammonium salt .
Industrial production methods often employ continuous flow reactors to enhance the efficiency and yield of the synthesis. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to a more consistent product quality .
Chemical Reactions Analysis
1-Ethyl-2,3,4,5-tetramethyl-2,3-dihydro-1H-imidazol-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of imidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced imidazole derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chloride ion can be replaced by other nucleophiles like hydroxide, cyanide, or alkoxide ions.
Scientific Research Applications
1-Ethyl-2,3,4,5-tetramethyl-2,3-dihydro-1H-imidazol-1-ium chloride has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Ethyl-2,3,4,5-tetramethyl-2,3-dihydro-1H-imidazol-1-ium chloride involves its interaction with molecular targets through ionic and hydrogen bonding. The compound can disrupt the function of enzymes by binding to their active sites, thereby inhibiting their catalytic activity. Additionally, it can interact with cellular membranes, leading to increased permeability and potential cell death .
Comparison with Similar Compounds
Similar compounds to 1-Ethyl-2,3,4,5-tetramethyl-2,3-dihydro-1H-imidazol-1-ium chloride include:
1,3-Dimethylimidazolium chloride: This compound has a similar structure but lacks the ethyl group, resulting in different reactivity and applications.
1-Butyl-3-methylimidazolium chloride: The presence of a butyl group instead of an ethyl group alters its physical properties and makes it more suitable for use in ionic liquids.
1,2,4,5-Tetramethylimidazolium chloride: This compound has a different substitution pattern on the imidazole ring, leading to variations in its chemical behavior and applications
This compound stands out due to its unique combination of stability, reactivity, and versatility, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
195440-30-3 |
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Molecular Formula |
C9H19ClN2 |
Molecular Weight |
190.71 g/mol |
IUPAC Name |
1-ethyl-2,3,4,5-tetramethyl-1,2-dihydroimidazol-1-ium;chloride |
InChI |
InChI=1S/C9H18N2.ClH/c1-6-11-8(3)7(2)10(5)9(11)4;/h9H,6H2,1-5H3;1H |
InChI Key |
VILIIPCHCNFVDC-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+]1C(N(C(=C1C)C)C)C.[Cl-] |
Origin of Product |
United States |
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